N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-fluorobenzyl group at position 5 and a benzofuran-2-carboxamide moiety linked via an ethyl chain at position 1. The structural complexity of this molecule underscores the importance of substituent positioning (e.g., fluorine on the benzyl group and the benzofuran-carboxamide linker) in modulating physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3/c24-17-6-3-4-15(10-17)13-28-14-26-21-18(23(28)31)12-27-29(21)9-8-25-22(30)20-11-16-5-1-2-7-19(16)32-20/h1-7,10-12,14H,8-9,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQNPKVKYJWSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other known compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its intended target in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action.
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo-pyrimidines. This compound is characterized by its multifaceted structure, which includes a pyrazolo[3,4-d]pyrimidine core known for its diverse biological activities. The biological activity of this compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 435.4 g/mol. The structure includes a fluorobenzyl moiety and a benzofuran carboxamide group, which may enhance its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.4 g/mol |
| Structure | Pyrazolo[3,4-d]pyrimidine core with benzofuran moiety |
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of CDK2 and CDK9 : Compounds derived from the pyrazolo-pyrimidine family have demonstrated potent inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Some derivatives showed IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential as anticancer agents .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar pyrazolo-pyrimidine derivatives have been evaluated for their antibacterial activities, showing moderate to good efficacy against various bacterial strains . This suggests that this compound could be explored further for potential use in treating infections.
Study on Anticancer Effects
A study conducted on pyrazolo[3,4-b]pyridines indicated that modifications to the core structure significantly altered their selectivity and potency against cancer cell lines such as HeLa and HCT116. The findings suggested that structural variations can enhance biological activity and selectivity towards specific kinases .
Evaluation of Antimicrobial Properties
Another investigation into related compounds highlighted their promising antimicrobial activities, suggesting that structural features similar to those in this compound could be responsible for enhanced efficacy against microbial pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with three analogs (Table 1) based on molecular structure, substituent effects, and available experimental data from the provided evidence.
Table 1: Structural and Molecular Comparison
Key Observations
Core Structure Variations: The target compound and analogs share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents. For instance, the patent example replaces the benzyl group with a chromen-2-yl moiety, introducing a fused aromatic system that increases molecular weight (641.6 vs. ~435–441 for others).
Fluorine Substitution :
- Fluorine positioning significantly impacts properties. The target compound’s 3-fluorobenzyl group contrasts with the 2-fluorobenzyl in CAS 922136-95-6 , which may alter electronic effects and steric interactions. The trifluoromethyl group in CAS 922131-26-8 enhances hydrophobicity compared to the benzofuran-carboxamide in the target compound.
Carboxamide Linker Modifications: The benzofuran-2-carboxamide in the target compound differs from the ethoxybenzamide (CAS 922136-95-6) and trifluoromethylbenzamide (CAS 922131-26-8).
Synthesis and Stability: The patent example reports a moderate synthesis yield (28%) and a melting point of 175–178°C, suggesting crystallinity and stability under standard conditions. No analogous data are available for the target compound or the other analogs.
The chromen-2-yl analog may exhibit distinct target selectivity due to its extended aromatic system.
Research Findings and Limitations
- Data Gaps : Critical parameters like IC50 values, solubility, and metabolic stability for the target compound are unavailable in the provided evidence.
- Lumping Strategy Relevance : highlights that structurally similar compounds (e.g., fluorinated benzyl derivatives) may exhibit comparable physicochemical behaviors, supporting the rationale for lumping such analogs in computational or high-throughput studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
